molecular formula C12H17N5O5 B13856825 1,2'-O-dimethylguanosine

1,2'-O-dimethylguanosine

Cat. No.: B13856825
M. Wt: 311.29 g/mol
InChI Key: JLYURAYAEKVGQJ-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2’-O-Dimethylguanosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has been studied for its potential immunostimulatory activity, particularly in the induction of type I interferons, which have antiviral effects .

Preparation Methods

The synthesis of 1,2’-O-dimethylguanosine typically involves the methylation of guanosine. One approach includes the phosphorylation of 3’-O-methylguanosine to avoid the formation of by-products. The final step involves the condensation of 7,3’-O-dimethylguanosine-5’-monophosphate with guanosine-5’-diphosphate . This method ensures high yield and can be scaled for industrial production.

Chemical Reactions Analysis

1,2’-O-Dimethylguanosine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1,2’-O-Dimethylguanosine has several applications in scientific research:

Mechanism of Action

The immunostimulatory activity of 1,2’-O-dimethylguanosine is primarily due to its activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which play a crucial role in antiviral defense. The molecular targets and pathways involved include the TLR7 signaling pathway, which ultimately results in the production of interferons and other cytokines .

Comparison with Similar Compounds

1,2’-O-Dimethylguanosine is unique among guanosine analogs due to its specific methylation pattern. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and biological activities.

Properties

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7-,8-,11-/m1/s1

InChI Key

JLYURAYAEKVGQJ-IOSLPCCCSA-N

Isomeric SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)OC

Origin of Product

United States

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